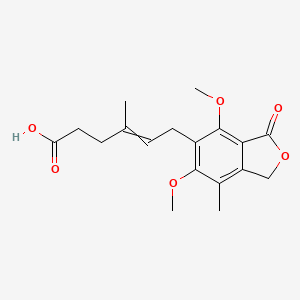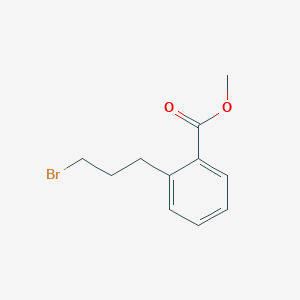
(R)-3-(2,3-Difluoro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-2,3-Difluoro-L-Phenylalanine is a derivative of phenylalanine, an essential amino acid. The compound is characterized by the presence of two fluorine atoms at the 2 and 3 positions on the phenyl ring and a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group. This compound is widely used in peptide synthesis due to its unique chemical properties and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-2,3-Difluoro-L-Phenylalanine typically involves the introduction of fluorine atoms into the phenylalanine structure followed by the attachment of the Fmoc group. One common method involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) to introduce fluorine atoms into the phenylalanine molecule. The Fmoc group is then attached using Fmoc chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of Fmoc-2,3-Difluoro-L-Phenylalanine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. The final product is purified using techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
Fmoc-2,3-Difluoro-L-Phenylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of hydrocarbon derivatives.
Substitution: Formation of substituted phenylalanine derivatives.
科学研究应用
Chemistry
Fmoc-2,3-Difluoro-L-Phenylalanine is extensively used in peptide synthesis. The Fmoc group serves as a protecting group for the amino group, allowing for selective reactions at other sites. This compound is also used in the development of novel materials, including hydrogels and nanomaterials.
Biology
In biological research, Fmoc-2,3-Difluoro-L-Phenylalanine is used to study protein structure and function. The incorporation of fluorine atoms can provide insights into protein folding and stability.
Medicine
The compound has potential applications in drug development. Its unique chemical properties make it a valuable tool in the design of peptide-based therapeutics.
Industry
Fmoc-2,3-Difluoro-L-Phenylalanine is used in the production of high-quality peptides for various industrial applications, including the development of biomaterials and catalysts.
作用机制
The mechanism of action of Fmoc-2,3-Difluoro-L-Phenylalanine involves its incorporation into peptides and proteins. The fluorine atoms can influence the electronic properties of the phenyl ring, affecting the overall structure and function of the peptide. The Fmoc group provides stability and protection during synthesis, allowing for selective reactions at other sites.
相似化合物的比较
Similar Compounds
Fmoc-Phenylalanine: Lacks fluorine atoms, making it less reactive in certain chemical reactions.
Fmoc-3,4-Difluoro-L-Phenylalanine: Similar structure but with fluorine atoms at different positions.
Fmoc-Pentafluoro-L-Phenylalanine: Contains five fluorine atoms, leading to different chemical properties.
Uniqueness
Fmoc-2,3-Difluoro-L-Phenylalanine is unique due to the specific positioning of the fluorine atoms, which can significantly influence its reactivity and interactions in chemical and biological systems. This makes it a valuable tool in various research and industrial applications.
属性
分子式 |
C24H19F2NO4 |
|---|---|
分子量 |
423.4 g/mol |
IUPAC 名称 |
3-(2,3-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C24H19F2NO4/c25-20-11-5-6-14(22(20)26)12-21(23(28)29)27-24(30)31-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-11,19,21H,12-13H2,(H,27,30)(H,28,29) |
InChI 键 |
MNEDJBJASVXQIC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C(=CC=C4)F)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-Ethylidene-1',6'-dimethoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one](/img/structure/B13393997.png)
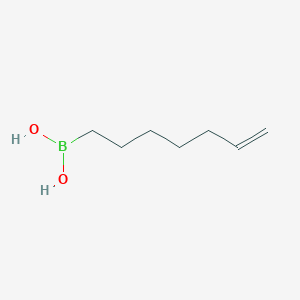
![2-[3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-26,31,44,49,64-pentahydroxy-21,35,38,54,56,59-hexaoxo-47-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B13394006.png)
![(3a,5a,5b,8,8,11a-Hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl) 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B13394008.png)
![Ethyl 7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-hydroxy-3-oxohept-6-enoate](/img/structure/B13394012.png)
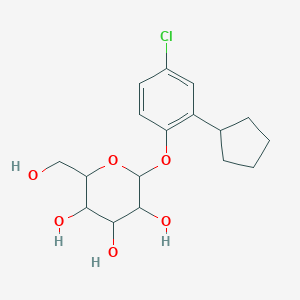
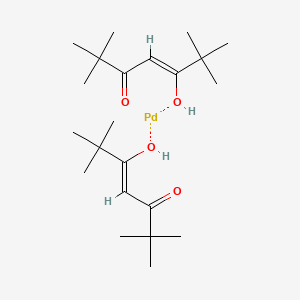
![Methyl 2-[2-[[4-(4-chlorophenyl)but-3-en-2-ylideneamino]oxymethyl]phenyl]-3-methoxyprop-2-enoate](/img/structure/B13394033.png)
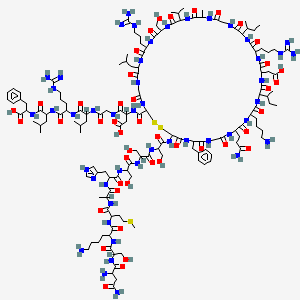
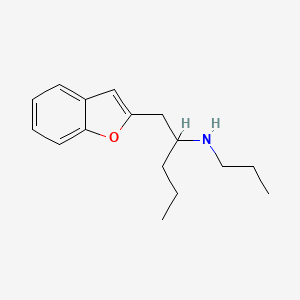
![tert-Butyl N-({2-[2-(cyclopropylmethoxy)-5-hydroxyphenyl]cyclopropyl}methyl)carbamate](/img/structure/B13394045.png)
